molecular formula C7H9F3O B13620779 3-Cyclobutyl-1,1,1-trifluoropropan-2-one

3-Cyclobutyl-1,1,1-trifluoropropan-2-one

Cat. No.: B13620779
M. Wt: 166.14 g/mol
InChI Key: BOCKWKHFYRETQH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyl-1,1,1-trifluoropropan-2-one typically involves the reaction of cyclobutylmagnesium bromide with trifluoroacetone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:

Cyclobutylmagnesium bromide+TrifluoroacetoneThis compound\text{Cyclobutylmagnesium bromide} + \text{Trifluoroacetone} \rightarrow \text{this compound} Cyclobutylmagnesium bromide+Trifluoroacetone→this compound

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutyl-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products:

Scientific Research Applications

Chemistry: 3-Cyclobutyl-1,1,1-trifluoropropan-2-one is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated ketones on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals that require a trifluoromethyl group for enhanced metabolic stability and bioavailability .

Industry: Industrially, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing .

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets. For instance, in insecticide research, trifluoromethyl ketones like this compound inhibit juvenile hormone esterase (JHE), disrupting the hormonal balance in insects and leading to their death . The compound’s trifluoromethyl group enhances its binding affinity to the enzyme, making it a potent inhibitor.

Comparison with Similar Compounds

  • 3-Bromo-1,1,1-trifluoropropan-2-one
  • 1,1,1-Trifluoro-2-propanone
  • 1,1,1-Trifluoro-3-bromoacetone

Comparison: 3-Cyclobutyl-1,1,1-trifluoropropan-2-one is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other trifluoromethyl ketones. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C7H9F3O

Molecular Weight

166.14 g/mol

IUPAC Name

3-cyclobutyl-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C7H9F3O/c8-7(9,10)6(11)4-5-2-1-3-5/h5H,1-4H2

InChI Key

BOCKWKHFYRETQH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC(=O)C(F)(F)F

Origin of Product

United States

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